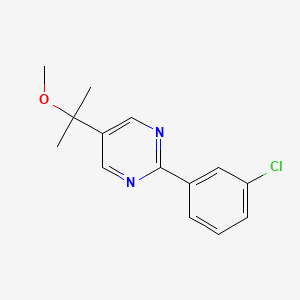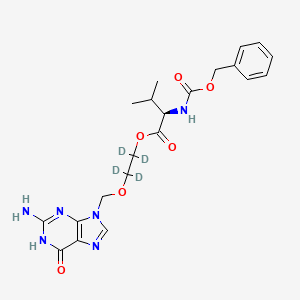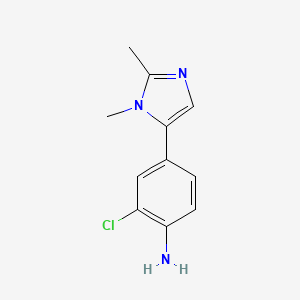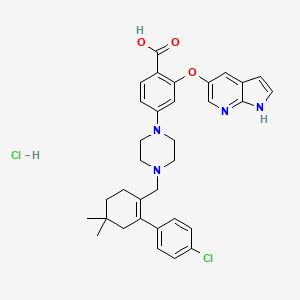
Adrenochrome o-semiquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenochrome o-semiquinone is a radical intermediate formed during the oxidation of adrenaline (epinephrine). It is part of the quinoid pathway of adrenaline oxidation, which involves the formation of various quinone and semiquinone compounds. This compound is of significant interest due to its role in free radical processes and potential implications in neurodegenerative diseases such as Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Adrenochrome o-semiquinone can be synthesized through the autoxidation of adrenaline in an alkaline medium. The process involves the deprotonation and subsequent cyclization of adrenaline, leading to the formation of intermediate products such as adrenaline quinone and the radical semiquinone .
Industrial Production Methods: While there is limited information on the industrial production of this compound specifically, the general approach involves the controlled oxidation of adrenaline using various oxidizing agents. Silver oxide (Ag₂O) is one of the first reagents employed for this purpose .
化学反应分析
Types of Reactions: Adrenochrome o-semiquinone undergoes several types of reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced back to its parent catecholamine, adrenaline, under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles that target the quinone structure.
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide (Ag₂O), potassium ferricyanide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be employed to revert the compound to its reduced form.
Major Products Formed:
科学研究应用
Adrenochrome o-semiquinone has several scientific research applications, including:
作用机制
Adrenochrome o-semiquinone exerts its effects through its role as a free radical intermediate. It participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions. These ROS can cause oxidative damage to cellular components, contributing to neurodegenerative processes . The compound’s interaction with enzymes like glutathione-S-transferase and quinone reductase helps mitigate its oxidative effects .
相似化合物的比较
Adrenochrome: A direct oxidation product of adrenaline, sharing similar redox properties.
Adrenolutin: A further oxidation product of adrenochrome, more stable in blood.
Dopamine o-semiquinone: Another semiquinone radical formed from the oxidation of dopamine, with similar redox behavior.
Uniqueness: Adrenochrome o-semiquinone is unique due to its specific formation pathway from adrenaline and its role in the quinoid oxidation process. Its ability to generate ROS and participate in redox cycling distinguishes it from other similar compounds .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydroindole-3,5,6-triol |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3 |
InChI 键 |
ADHYBIYGSXQYDM-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
